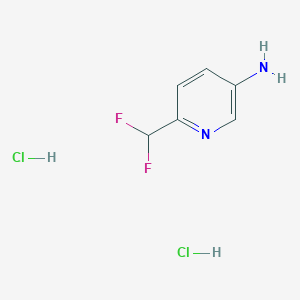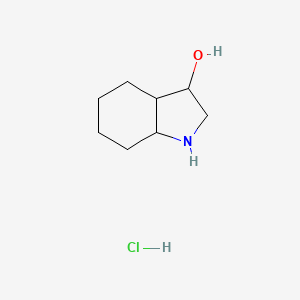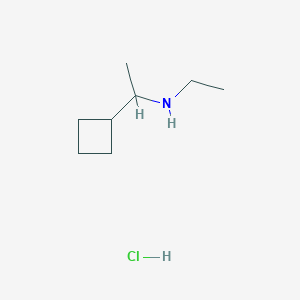![molecular formula C16H17NO5S B2436860 5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 431893-89-9](/img/structure/B2436860.png)
5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid” is a chemical compound with the molecular formula C16H17NO5S . It has a molecular weight of 335.37 .
Molecular Structure Analysis
The molecular structure of “5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid” consists of a benzoic acid core with a sulfamoyl group attached to the 5-position and a 4-ethoxyphenyl group attached to the sulfamoyl group .
Scientific Research Applications
Occurrence and Environmental Impact
5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid, as part of the paraben and sulfamethoxazole groups, has been extensively studied for its occurrence, environmental fate, and potential impacts. Parabens, including compounds structurally similar to 5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid, have been used as preservatives in various products, leading to their ubiquitous presence in aquatic environments. Studies have emphasized their biodegradability and the continuous introduction into the environment through consumer products. They have been identified as weak endocrine disrupters, although their health effects are still debated. Notably, parabens can react with free chlorine to yield halogenated by-products, which are more stable and persistent than the parent species, raising concerns about their environmental and health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Sulfamethoxazole, a compound structurally related to 5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid, is recognized as a persistent organic pollutant originating from the pharmaceutical industry. It's known for its presence in various environmental matrices like rivers, lakes, and groundwater. The review by (Prasannamedha & Kumar, 2020) comprehensively discusses the occurrence, fate, and the advanced removal technologies, highlighting the challenges and future perspectives in managing such compounds (Prasannamedha & Kumar, 2020).
Pharmacological Activities
While the specific compound , 5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid, may not have direct studies addressing its pharmacological activities, structurally similar compounds like gallic acid have been extensively researched. Gallic acid, for instance, is known for its powerful anti-inflammatory properties. The review by (Bai et al., 2020) offers an in-depth look into the pharmacological activities and molecular mechanisms of gallic acid in inflammatory diseases, potentially providing insights into the activities of structurally related compounds (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).
Analytical and Antioxidant Studies
Analytical methods for determining antioxidant activity are crucial in understanding the potential health benefits and environmental impacts of various compounds, including 5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid. The review by (Munteanu & Apetrei, 2021) critically presents the most important tests used to determine antioxidant activity, their detection mechanisms, applicability, advantages, and disadvantages. This comprehensive analysis provides a framework for assessing the antioxidant potential of various compounds, including those structurally similar to 5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-13-7-5-12(6-8-13)17-23(20,21)14-9-4-11(2)15(10-14)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIRGNVWQURSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2436779.png)
![N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2436781.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436783.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2436784.png)
![(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2436786.png)

![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2436788.png)
![5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436789.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2436791.png)



![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2436798.png)